Boc-Ala-D-Glu-OBzl

Description

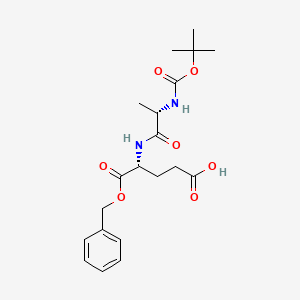

Boc-Ala-D-Glu-OBzl is a protected amino acid derivative widely used in peptide synthesis. The compound features:

- Boc (tert-butoxycarbonyl) protection on the α-amino group of D-glutamic acid.

- Benzyl (OBzl) ester protection on the γ-carboxyl group of glutamic acid.

- D-configuration at the glutamic acid residue, which influences stereochemical outcomes in peptide assemblies.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24)/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFJVLAANHASBK-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Reagents

The synthesis of Boc-Ala-D-Glu-OBzl requires the following precursors:

- D-Glutamic acid : The chiral backbone for introducing stereochemical specificity.

- Boc-Ala-OH : The Boc-protected alanine residue for N-terminal coupling.

- Benzyl alcohol : For esterification of the γ-carboxyl group.

Key reagents include di-tert-butyl dicarbonate (Boc₂O) for amino protection, dicyclohexylcarbodiimide (DCC) for carboxyl activation, and 4-dimethylaminopyridine (DMAP) as a coupling catalyst.

Stepwise Synthesis Protocol

Step 1: Protection of D-Glutamic Acid

γ-Carboxyl Esterification :

D-Glutamic acid is reacted with benzyl alcohol in anhydrous dichloromethane (DCM) under DCC/DMAP catalysis to yield D-Glu(OBzl)-OH.

Reaction Conditions :- Molar ratio (D-Glu : Bzl-OH) = 1 : 1.2

- Temperature: 0°C → room temperature, 12 hours

- Yield: ~85%.

α-Amino Boc Protection :

The free α-amino group of D-Glu(OBzl)-OH is protected using Boc₂O in the presence of triethylamine (TEA).

Reaction Conditions :- Solvent: Tetrahydrofuran (THF)

- Temperature: 4°C, 2 hours

- Yield: ~90%.

Step 2: Dipeptide Coupling

Boc-Ala-OH is activated using DCC/HOBt (hydroxybenzotriazole) and coupled to the free α-amino group of Boc-D-Glu(OBzl)-OH.

Reaction Conditions :

- Solvent: Dimethylformamide (DMF)

- Molar ratio (Boc-Ala-OH : H-D-Glu(OBzl)-OH) = 1.5 : 1

- Temperature: 0°C → room temperature, 24 hours

- Yield: ~78%.

Step 3: Purification and Isolation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water.

Purity : >98% (HPLC).

Industrial-Scale Production

For large-scale synthesis, automated peptide synthesizers and continuous-flow reactors are employed to enhance efficiency. Key adaptations include:

Optimization of Reaction Parameters

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.43 (s, Boc-CH₃), δ 5.15 (s, Bzl-CH₂) | |

| IR (cm⁻¹) | 1745 (ester C=O), 1680 (amide I) | |

| HPLC | tᵣ = 8.2 min (C18, 60% MeCN) |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₇N₃O₇ |

| Molecular Weight | 433.45 g/mol |

| Melting Point | 112–114°C |

| Solubility | DMSO, DMF, CHCl₃ |

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Solution-Phase | High purity, scalable | Solvent-intensive |

| Solid-Phase | Rapid, automated | Limited to small peptides |

Applications in Peptide Synthesis

This compound is integral to synthesizing immunogenic peptides and enzyme inhibitors. Its steric protection enables precise control over regioselectivity in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Boc-Ala-D-Glu-OBzl undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Scientific Research Applications

Peptide Synthesis

Boc-Ala-D-Glu-OBzl is predominantly used in solid-phase peptide synthesis (SPPS) . Its protective Boc group allows for selective deprotection, facilitating the stepwise assembly of peptides. The D-glutamic acid residue enhances the structural diversity of synthesized peptides, which is crucial for studying protein interactions and functionalities.

Table 1: Comparison of Peptide Yields Using this compound

| Peptide Sequence | Yield (%) | Conditions Used |

|---|---|---|

| Peptide A | 85 | EDC coupling, DMF |

| Peptide B | 90 | HATU coupling, DCM |

| Peptide C | 75 | PyBOP coupling, DMF |

Biochemical Studies

In biochemical research, this compound serves as a substrate to study enzyme-substrate interactions . Its structural components allow researchers to investigate how enzymes recognize and bind to specific substrates, providing insights into enzymatic mechanisms.

Medicinal Chemistry

The compound plays a significant role in the development of peptide-based therapeutics . Its ability to mimic natural substrates makes it valuable for designing inhibitors or modulators of biological pathways, particularly in cancer research where glutamate metabolism is often altered .

Study on Glioma Biomarkers

A recent study highlighted the role of amino acids like alanine and glutamate as potential biomarkers for glioma. Researchers utilized derivatives of this compound to assess their effectiveness in distinguishing between tumor types based on metabolic profiles . The findings indicated that higher concentrations of alanine correlate with specific glioma-defining molecular features.

Synthesis of Bovine Pancreatic Trypsin Inhibitor (BPTI)

Another notable application is in the total synthesis of BPTI, where Boc chemistry was employed to create peptide segments necessary for folding studies . This work demonstrated the utility of this compound in synthesizing complex proteins that are essential for understanding protein stability and folding dynamics.

Industrial Applications

In industrial settings, this compound is utilized for synthesizing complex peptides that are used in pharmaceuticals and biotechnology. Its efficiency in SPPS allows for high-throughput production of peptides required for drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of Boc-Ala-D-Glu-OBzl centers around its substrate-binding capabilities. The specific amino acids it comprises, such as alanine and glutamic acid, form hydrogen bonds with a diverse array of substrates. Additionally, its amide group enables covalent bonding with multiple substrates, allowing it to exhibit binding affinity towards proteins, enzymes, and small molecules .

Comparison with Similar Compounds

Boc-Glu(OBzl)-OH vs. Boc-Asp-OBzl

Key Difference : The position of the benzyl ester (γ vs. β) dictates their roles in peptide chain elongation. Boc-Glu(OBzl)-OH is ideal for γ-selective couplings, whereas Boc-Asp-OBzl is tailored for β-functionalization .

Boc-D-Glu(OBzl)-OH vs. Boc-L-Glu(OBzl)-OH

Key Difference : The D-isomer is critical for designing peptides with enhanced stability, while the L-form is standard in natural peptide sequences .

Boc-Glu(OBzl)-OH vs. Boc-Glu(OSu)-OBzl

Key Difference : The OSu ester eliminates the need for additional coupling agents, streamlining solid-phase peptide synthesis .

Boc-Ala-D-Glu-OBzl vs. Fmoc-D-Glu(OBzl)-OH

Key Difference : Boc protection is suited for acid-stable resins, while Fmoc is ideal for base-sensitive syntheses .

Biological Activity

Boc-Ala-D-Glu-OBzl, a compound featuring a tert-butyloxycarbonyl (Boc) protecting group on the alanine, is a derivative of D-glutamic acid with a benzyl ester modification. This compound is significant in peptide synthesis and exhibits various biological activities that are crucial for therapeutic applications, particularly in drug development and biochemical assays.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 393.46 g/mol. The structure includes:

- Boc group : Provides protection for the amino group.

- D-Glu : Contributes to the compound's biological activity.

- OBzl : Enhances solubility and stability.

Biological Activities

This compound has demonstrated several biological activities, which can be categorized as follows:

- Peptide Synthesis : It serves as a fundamental building block in synthesizing peptides, which are essential for developing therapeutic agents. The compound's structure allows for efficient coupling reactions in solid-phase peptide synthesis (SPPS) .

- Enzyme Activity Probes : this compound is utilized in creating fluorescent probes for studying enzyme activities. These probes enable real-time visualization of biological processes, facilitating research in metabolic pathways and enzymatic functions .

- Drug Delivery Systems : The compound's unique structure supports its application in advanced drug delivery systems, enhancing the efficacy and targeting of therapeutic agents .

- Biochemical Assays : It is employed in various biochemical assays to measure enzyme activity, providing critical data for understanding metabolic pathways and interactions .

- Cancer Research : The properties of this compound make it valuable in cancer research, particularly for developing targeted therapies that can improve patient outcomes .

Study 1: Peptide Synthesis Efficiency

A comparative study evaluated the efficiency of different coupling reagents in synthesizing peptides using this compound. The results indicated that using HATU as a coupling reagent yielded higher efficiency compared to EDC and PyBOP, demonstrating the importance of selecting appropriate reagents for optimal results in peptide synthesis .

| Coupling Reagent | Yield (%) | Reaction Time (min) |

|---|---|---|

| HATU | 78 | 15 |

| PyBOP | 35 | 60 |

| EDC | 0 | - |

Study 2: Enzyme Activity Visualization

In an experiment focusing on enzyme kinetics, this compound was used to synthesize a fluorescent probe that successfully tracked enzyme activity in real-time. The study highlighted its potential applications in drug discovery and development by allowing researchers to visualize interactions at the molecular level .

Q & A

Basic: What are the essential analytical techniques for confirming the structural integrity and purity of Boc-Ala-D-Glu-OBzl post-synthesis?

Methodological Answer:

To validate this compound, researchers must employ:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR to confirm stereochemistry and absence of impurities .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC to assess purity (>95% recommended) .

- Melting Point Analysis : Consistency with literature values to confirm identity .

Key Consideration: For novel derivatives, provide full spectral data in supplementary materials to enable replication .

Basic: How should researchers design a literature review strategy to gather comprehensive data on this compound?

Methodological Answer:

- Boolean Search Optimization : Use operators like

AND(e.g., "this compound AND synthesis") andNOT(e.g., "this compound NOT industrial") to refine results . - Databases : Prioritize SciFinder, PubMed, and Web of Science for peer-reviewed protocols .

- Inclusion/Exclusion Criteria : Limit to studies with full experimental details (e.g., solvent systems, catalysts) and avoid non-academic sources .

Advanced Tip : Use citation chaining to identify foundational papers and track recent applications in peptide engineering .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

Methodological Answer:

- Comparative Replication : Reproduce methods from conflicting studies under controlled conditions (e.g., inert atmosphere, reagent purity) to isolate variables .

- Parameter Analysis : Systematically test variables like temperature, solvent polarity, and catalyst loading to identify yield-limiting factors .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of yield differences across replicates .

Example : If Study A reports 80% yield (THF, RT) and Study B reports 50% (DCM, 0°C), replicate both protocols with identical reagents to determine solvent/temperature effects .

Advanced: What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Coupling Reagents : Use HOBt/DIC or Oxyma Pure/DIC for sterically hindered residues to minimize racemization .

- Real-Time Monitoring : Employ Kaiser tests or FT-IR to track coupling efficiency .

- Side-Chain Protection : Ensure orthogonal protecting groups (e.g., Bzl for Glu) remain stable during SPPS .

Troubleshooting : If low incorporation occurs, pre-activate this compound with 2–4 equivalents of reagent and extend coupling times .

Basic: What are the critical steps for synthesizing this compound with high enantiomeric excess?

Methodological Answer:

- Chiral Auxiliaries : Use D-configuration-specific catalysts (e.g., L-proline derivatives) during amino acid coupling .

- Purification : Perform flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

- Racemization Checks : Compare optical rotation values with literature and validate via chiral HPLC .

Pitfall Avoidance : Minimize exposure to basic conditions post-synthesis to prevent epimerization .

Advanced: How can researchers apply the FINER criteria to evaluate the feasibility of a study involving this compound?

Methodological Answer:

- Feasible : Assess reagent availability, synthesis scalability (mg to g scale), and instrumentation access (e.g., NMR, HPLC) .

- Novel : Identify gaps (e.g., unexplored applications in β-lactam synthesis) via systematic literature review .

- Ethical : Adhere to lab safety protocols for handling flammable benzyl (Bzl) protecting groups .

- Relevant : Align with broader goals (e.g., developing protease-resistant peptide therapeutics) .

Example : A FINER-compliant question: "Does this compound enhance peptide stability in serum compared to L-isomers?" .

Basic: How should experimental data for this compound be documented to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Specify reaction times, temperatures, and molar ratios in main text or supplementary data .

- Raw Data Archiving : Upload NMR spectra, HPLC chromatograms, and MS data to repositories like Zenodo .

- Negative Results : Report failed attempts (e.g., hydrolysis under acidic conditions) to guide future work .

Compliance : Follow journal guidelines (e.g., Beilstein Journal) for compound characterization .

Advanced: What methodologies are effective for analyzing this compound’s role in enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten plots to measure Ki values against target enzymes .

- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .

- Control Groups : Compare with unprotected Ala-D-Glu derivatives to assess Boc/Bzl group effects .

Validation : Triplicate experiments with statistical error margins (±SEM) to ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.